molecular formula C10H12ClN5 B1671975 GMQ hydrochloride CAS No. 5361-15-9

GMQ hydrochloride

Cat. No.: B1671975
CAS No.: 5361-15-9
M. Wt: 237.69 g/mol
InChI Key: VNPZWQRWOHFAPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GMQ hydrochloride involves the reaction of 2-amino-4-methylquinazoline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is typically carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

GMQ hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

GMQ hydrochloride exerts its effects by modulating acid-sensing ion channels (ASICs). It activates ASIC3 channels under neutral pH conditions and blocks acid-induced maximal peak current. This modulation alters the pH dependence for activation and inactivation of ASICs, leading to changes in ion currents and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GMQ Hydrochloride

This compound is unique due to its selective activation of ASIC3 channels under neutral pH conditions. This specificity makes it a valuable tool for studying the physiological and pathological roles of ASIC3 channels in various biological systems .

Biological Activity

GMQ hydrochloride, scientifically known as 2-guanidine-4-methylquinazoline hydrochloride, is a synthetic compound primarily recognized for its role as an activator of acid-sensing ion channels (ASICs), particularly ASIC3. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological disorders and pain modulation.

  • Chemical Name: N-(4-Methyl-2-quinazolinyl)-guanidine hydrochloride
  • CAS Number: 5361-15-9
  • Molecular Formula: C₁₀H₁₂ClN₅
  • Molecular Weight: 237.69 g/mol
  • Purity: ≥98% .

This compound selectively activates ASIC3 channels at physiological pH (7.4), with an EC50 value of 1.83 mM. It has been shown to produce persistent activation of ASIC3 while exhibiting minimal activity on other ASIC isoforms, such as ASIC1a and ASIC2a . The activation mechanism involves interactions between GMQ's guanidinium group and the carboxyl groups of acidic residues on the channel, facilitating channel opening .

Ion Channel Modulation

GMQ has demonstrated significant effects on various ion channels:

  • ASIC3 Activation: GMQ induces a sustained inward current in CHO cells expressing ASIC3, leading to depolarization and potential downstream cellular effects .
  • Impact on Other Channels: It also influences large-conductance calcium-activated potassium (BKCa) channels and modulates K+ currents in pituitary GH3 cells, suggesting broader implications for neuronal signaling .

Pain Modulation

Research indicates that GMQ can induce pain-related behaviors in animal models through ASIC3-dependent pathways. This highlights its potential as a target for pain management therapies .

Study 1: Neurological Implications

In a study examining the effects of GMQ on glioblastoma stem cells (GBM CSCs), treatment with this compound resulted in altered cell growth dynamics. The study utilized extreme limiting dilution analysis (ELDA) to assess neurosphere formation after GMQ treatment, indicating potential therapeutic applications in targeting GBM cells with minimal effects on healthy brain cells .

Study 2: Ion Channel Interactions

Another investigation focused on the modulation of ASIC3 and P2X3 receptors revealed that GMQ can significantly alter the pH dependence of these channels, providing insights into its dual role in sensory neuron signaling and pain pathways .

Summary of Biological Activities

Biological Activity Description
ASIC3 Activation Selectively activates ASIC3 channels at pH 7.4; induces persistent inward current in neuronal cells .
Pain Response Induces pain-related behaviors via ASIC3 activation; potential application in pain management therapies .
Influence on Other Channels Modulates BKCa channels and K+ currents; affects neuronal signaling beyond ASIC3 .
Cell Growth Dynamics Alters growth dynamics in GBM CSCs; potential therapeutic implications for glioblastoma treatment .

Properties

IUPAC Name

2-(4-methylquinazolin-2-yl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5.ClH/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12;/h2-5H,1H3,(H4,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZWQRWOHFAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5361-15-9
Record name 2-GUANIDINO-4-METHYLQUINAZOLINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.